5-(Bromomethyl)-2-fluorobenzonitrile
Overview
Description
5-(Bromomethyl)-2-fluorobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Improved Synthesis Techniques
An efficient synthesis pathway for a precursor to PET radioligands, specifically [18F]SP203, employs "5-(Bromomethyl)-2-fluorobenzonitrile" as part of a new synthon for Sonogashira coupling, showcasing its utility in radiopharmaceutical chemistry. This process demonstrates a significant advancement by providing the compound in a 56% overall yield, starting from 4-bromo-2-formylthiazole (Gopinathan, Jin, & Rehder, 2009).
Chemical Transformations and Synthetic Applications
The halodeboronation of aryl boronic acids presents another application where "this compound" plays a crucial role. This method demonstrates the compound's importance in generating aryl bromides and chlorides in good to excellent yields, highlighting its flexibility in various synthetic pathways (Szumigala, Devine, Gauthier, & Volante, 2004).
Development of Novel Molecules
"this compound" has been instrumental in the development of new molecules with potential applications in non-linear optics (NLO) and spectroscopy. For instance, its involvement in the synthesis of novel compounds with promising NLO properties is noteworthy, as these materials contribute to advancements in optical technologies and electronic materials (Kumar & Raman, 2017).
Advanced Materials and Green Chemistry
The compound also finds applications in the synthesis of advanced materials and supports green chemistry initiatives. For example, its use in creating aryloxime intermediates for microwave-assisted syntheses demonstrates an eco-friendly approach to expanding compound libraries while ensuring easy separation and recovery of products (Ang, Chu, Chou, Lo, & Lam, 2013).
Spectroscopic and Electronic Studies
Moreover, "this compound" is pivotal in the synthesis of compounds that are subjects of spectroscopic and electronic studies. These research efforts aim to understand the structural, electronic, and optical properties of novel molecules, which can lead to the development of materials with specialized applications in electronics and photonics (Arockiasamy Ajaypraveenkumar, Raman, & Sebastian, 2017).
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis as intermediates, suggesting that their targets could be a variety of organic compounds .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .
Biochemical Pathways
Bromomethyl compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar bromomethyl compounds suggest that they might have good bioavailability .
Result of Action
Bromomethyl compounds are often used as intermediates in organic synthesis, suggesting that they might participate in the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2-fluorobenzonitrile can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger substitution reactions. Moreover, the compound’s stability might be affected by factors such as temperature, pH, and the presence of other reactive species .
Properties
IUPAC Name |
5-(bromomethyl)-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKPGIJZYZERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378781 | |
Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180302-35-6 | |
Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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